Chloromethyl Chlorosulfate: A Comprehensive Technical Guide
Chloromethyl Chlorosulfate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structure, properties, synthesis, and applications of chloromethyl chlorosulfate (CMCS), a versatile reagent in organic synthesis. The information is compiled to be a valuable resource for professionals in research and development.
Chemical Structure and Identification
Chloromethyl chlorosulfate, with the IUPAC name chloro(chlorosulfonyloxy)methane , is an organic compound notable for its utility as a chloromethylating agent.[1][2][3] Its chemical structure consists of a chloromethyl group (-CH₂Cl) covalently bonded to an oxygen atom, which is in turn attached to a chlorosulfonyl group (-SO₂Cl).
The molecular formula for chloromethyl chlorosulfate is CH₂Cl₂O₃S .[1] The connectivity of the atoms can be represented as Cl-CH₂-O-SO₂-Cl. This structure imparts a high degree of reactivity to the molecule, making it a potent electrophile in various chemical transformations.
Molecular Representation
Figure 1: 2D structure of chloromethyl chlorosulfate.
Physicochemical Properties
A summary of the key physicochemical properties of chloromethyl chlorosulfate is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 49715-04-0 | [1] |
| Molecular Weight | 165.00 g/mol | [1] |
| Molecular Formula | CH₂Cl₂O₃S | [1] |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.631 g/mL at 25 °C | |
| Boiling Point | 45-50 °C at 10 mmHg | |
| Refractive Index | n20/D 1.448 | |
| InChI Key | PJBIHXWYDMFGCV-UHFFFAOYSA-N | [1][3] |
| SMILES | C(OS(=O)(=O)Cl)Cl | [3] |
Synthesis of Chloromethyl Chlorosulfate
Chloromethyl chlorosulfate can be synthesized through several routes. The most common methods involve the reaction of sulfur trioxide with dichloromethane (B109758) or the reaction of chloroiodomethane (B1360106) with chlorosulfonic acid.
Synthesis from Dichloromethane and Sulfur Trioxide
A prevalent method for the preparation of chloromethyl chlorosulfate involves the insertion of sulfur trioxide (SO₃) into the carbon-chlorine bond of dichloromethane (CH₂Cl₂).[4] This reaction is typically catalyzed by trimethyl borate (B1201080).[4]
Reaction Scheme:
CH₂Cl₂ + SO₃ → ClCH₂OSO₂Cl
The reaction yields a mixture of chloromethyl chlorosulfate (CMCS) and methylene (B1212753) bis(chlorosulfate) (MBCS), with typical yields of CMCS being around 30-35% after distillation.[4]
Figure 2: Workflow for the synthesis of CMCS from dichloromethane.
Synthesis from Chloroiodomethane and Chlorosulfonic Acid
A more recent and efficient synthesis of chloromethyl chlorosulfate involves the reaction of chloroiodomethane with chlorosulfonic acid.[5][6][7] This method leverages a chlorosulfonic acid-mediated iodide oxidation, which drives the reaction to completion.[5][6][7] This process can achieve a solution yield of 92% with high purity (>99 GC area %).[5][6][7]
Reaction Scheme:
ClCH₂I + ClSO₃H → ClCH₂OSO₂Cl + HI
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of chloromethyl chlorosulfate are not extensively detailed in publicly available literature. However, based on the described methods, a generalized protocol can be outlined.
General Protocol for Synthesis from Dichloromethane
-
Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and a cooling system is charged with dichloromethane.
-
Catalyst Addition: A catalytic amount of trimethyl borate is added to the dichloromethane.
-
Reagent Addition: Liquid sulfur trioxide is added dropwise to the cooled and stirred solution. The temperature is maintained at a low level (e.g., -45 °C) to control the reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by ¹H NMR spectroscopy.
-
Work-up: Upon completion, the reaction mixture is carefully quenched.
-
Purification: The crude product is purified by distillation under reduced pressure to isolate chloromethyl chlorosulfate.
Note: This is a generalized procedure and requires optimization for specific laboratory conditions. All operations should be carried out in a well-ventilated fume hood due to the hazardous nature of the reagents.
Spectroscopic Characterization
The structure of chloromethyl chlorosulfate is confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence of the chloromethyl protons.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the characteristic vibrational frequencies of the sulfonyl (S=O) and C-O bonds.[9]
-
Raman Spectroscopy: In-line Raman spectroscopy has been employed to monitor the formation of CMCS during its synthesis.[10]
Applications in Research and Drug Development
Chloromethyl chlorosulfate is a highly valuable reagent, primarily used for the introduction of the chloromethyl group into various molecules. This functionality is particularly important in the synthesis of prodrugs, where the chloromethyl group can be used to create ester or ether linkages that are cleaved in vivo to release the active pharmaceutical ingredient.
Its applications include:
-
Prodrug Synthesis: It is used in the preparation of phosphonooxymethyl prodrugs.
-
Chloromethylation of Carboxylic Acids and Amino Acids: It serves as a reagent for the chloromethylation of Fmoc-protected amino acids and carboxylic acids.[11]
-
Synthesis of Biologically Active Molecules: It is a key intermediate in the synthesis of various pharmaceutical compounds.
Safety and Handling
Chloromethyl chlorosulfate is a hazardous chemical and must be handled with extreme care.
-
Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may be fatal if inhaled.
-
Precautions: Work in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety goggles, lab coat), and avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Always consult the Safety Data Sheet (SDS) before handling this compound.
References
- 1. Chloromethyl chlorosulfate | CH2Cl2O3S | CID 2733556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chloromethyl chlorosulfate, 97% | Fisher Scientific [fishersci.ca]
- 3. Chloromethyl chlorosulfate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Chloromethyl chlorosulfate | 49715-04-0 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. US4649209A - Process for preparing methyl chlorosulfates - Google Patents [patents.google.com]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. Chloromethyl Chlorosulfate [oakwoodchemical.com]
